molecular formula C8H10ClNO3 B13813711 2-(4-hydroxyanilino)acetic acid;hydrochloride

2-(4-hydroxyanilino)acetic acid;hydrochloride

Cat. No.: B13813711
M. Wt: 203.62 g/mol
InChI Key: ALCYPYQGMTVEKV-UHFFFAOYSA-N
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Description

2-(4-Hydroxyanilino)acetic acid;hydrochloride is an organic compound that features a hydroxyaniline group attached to an acetic acid moiety, with the addition of a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyanilino)acetic acid;hydrochloride typically involves the reaction of 4-hydroxyaniline with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 4-hydroxyaniline attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyanilino)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(4-Hydroxyanilino)acetic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyanilino)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyaniline group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The acetic acid moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyaniline: Shares the hydroxyaniline group but lacks the acetic acid moiety.

    2-Aminoacetic acid: Contains the acetic acid moiety but lacks the hydroxyaniline group.

    4-Hydroxybenzoic acid: Similar aromatic structure with a hydroxy group but has a carboxylic acid instead of an amino group.

Uniqueness

2-(4-Hydroxyanilino)acetic acid;hydrochloride is unique due to the combination of the hydroxyaniline and acetic acid moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for a diverse range of chemical modifications and applications that are not possible with the individual components alone.

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

2-(4-hydroxyanilino)acetic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c10-7-3-1-6(2-4-7)9-5-8(11)12;/h1-4,9-10H,5H2,(H,11,12);1H

InChI Key

ALCYPYQGMTVEKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)O.Cl

Origin of Product

United States

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